molecular formula (C2H5O)4Si<br>C8H20O4Si B1682757 Tetraethoxysilane CAS No. 78-10-4

Tetraethoxysilane

Cat. No. B1682757
CAS RN: 78-10-4
M. Wt: 208.33 g/mol
InChI Key: ODNVPCSDFAQNNQ-UHFFFAOYSA-N
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Description

Tetraethyl orthosilicate, formally named tetraethoxysilane (TEOS), is an organic chemical compound with the formula Si(OC2H5)4 . It is a colorless liquid that degrades in water . TEOS is the ethyl ester of orthosilicic acid, Si(OH)4, and is the most prevalent alkoxide of silicon .


Synthesis Analysis

TEOS is prepared by alcoholysis of silicon tetrachloride . The reaction is as follows: SiCl4 + 4 EtOH → Si(OEt)4 + 4 HCl, where Et is the ethyl group, C2H5, and thus EtOH is ethanol .


Molecular Structure Analysis

TEOS is a tetrahedral molecule . Its molecular weight is 208.33 g/mol .


Chemical Reactions Analysis

The hydrolysis and condensation of TEOS have been studied extensively . Both hydrolysis and the condensation rate speed up with the temperature and the concentration of oxonium ions . The kinetic constants for hydrolysis reactions increased in each step kh1 < kh2 < kh3 < kh4, but the condensation rate was lower for dimer formation than for the formation of the fully hydrolyzed Si(OH)4 .


Physical And Chemical Properties Analysis

TEOS is a colorless liquid with a sharp, alcohol-like odor . It has a density of 0.933 g/mL at 20 °C, a melting point of -77 °C, and a boiling point of 168 to 169 °C . It reacts with water and is soluble in ethanol and 2-propanol .

Scientific Research Applications

  • Bioimaging Applications

    • TEOS, as a chemical precursor, has been used in the preparation of silica nanoparticles (SNPs) from biomass and chemical sources. These SNPs, particularly when functionalized with porphyrin nanoparticles, have shown potential in bioimaging applications due to their good electro and photocatalytic properties. The influence of particle size and concentration of ethanol and water in the synthesis method significantly impacts the properties of these SNPs (Prabha, Durgalakshmi, Aruna, & Ganesan, 2019).
  • Heritage Structure Conservation

    • TEOS has been applied to consolidate cementitious materials in heritage structures. It not only fills pores in the substrate but also reacts with cement to favor the precipitation of new C-S-H gels, thus densifying and strengthening the materials. Its effectiveness has been enhanced with additions like nanosilica or nanolime (Barberena-Fernández, Blanco-Varela, & Carmona-Quiroga, 2019).
  • Stone Conservation

    • In art conservation, TEOS-based composites have been used for stone consolidation. Innovations like the introduction of silica nanoparticles and hydroxyl-terminated polydimethylsilane in TEOS formulations have been shown to prevent cracking, decrease color alteration, and increase resistance to wetting, thus improving overall performance in cultural heritage protection (Liu, Han, Huang, Li, & Luo, 2013).
  • Lithium-Ion Battery Performance Enhancement

    • TEOS has been investigated as an electrolyte additive to improve the capacity and cycling performance of lithium-ion batteries with LiMn2O4 cathodes. It aids in the formation of an effective solid electrolyte interphase on the cathode surface (Wang, Huang, Wang, Jia, Guo, & Miao, 2013).
  • Superhydrophobic Films

    • TEOS has been used to create superhydrophobic transparent films on glass substrates. The hydrolysis of TEOS in acidic conditions followed by reaction with hexamethyldisilazane leads to films with high water contact angles, indicating strong hydrophobicity (Wang & Luo, 2012).
  • Mesoporous Silica Microspheres Synthesis

    • TEOS serves as a silica precursor in the surfactant-template synthesis of mesoporous silica microspheres, which have applications in drug delivery and catalysis. The morphology of these microspheres is influenced by the concentration of TEOS and hydrochloric acid in the reaction mixture (Ji, Kim, Yoon, Choi, Jung, Song, & Lee, 2011).
  • Reactive Distillation for TEOS Production

    • Reactive distillation has been proposed as an intensified technology for TEOS production, providing economic and environmental benefits over traditional methods. This approach could lead to reductions in equipment size and improvements in energy efficiency (Sánchez-Ramírez, Ramírez-Márquez, Quiroz-Ramírez, Contreras-Zarazúa, Segovia‐Hernández, & Cervantes-Jauregui, 2018).
  • Water Treatment Applications

    • TEOS-based functionalized cellulose acetate/silica composite nanofibrous membranes have been developed for removing chromium ions from aqueous solutions. This demonstrates TEOS's potential in creating materials for water treatment (Taha, Wu, Wang, & Li, 2012).
  • Cement Composite Improvement

    • TEOS treatment of steel microfibers in ultra-high performance cement composites has shown to improve the microstructure and mechanical properties, indicating its potential for enhancing the durability and performance of construction materials (Casagrande, Cavalaro, & Repette, 2018).

Safety And Hazards

TEOS is flammable and harmful if inhaled . It causes serious eye irritation and may cause respiratory irritation . The permissible exposure limit (PEL) is 100 ppm (850 mg/m3) .

Future Directions

TEOS is mainly used as a crosslinking agent in silicone polymers and as a precursor to silicon dioxide in the semiconductor industry . It is also used as the silica source for the synthesis of some zeolites . Other applications include coatings for carpets and other objects . Future research directions include exploring novel technologies to produce TEOS, either improved current technology or proposed new approaches .

properties

IUPAC Name

tetraethyl silicate
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InChI

InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
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InChI Key

BOTDANWDWHJENH-UHFFFAOYSA-N
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Canonical SMILES

CCO[Si](OCC)(OCC)OCC
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Molecular Formula

C8H20O4Si, (C2H5O)4Si
Record name ETHYL SILICATE
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DSSTOX Substance ID

DTXSID6026450
Record name Tetraethyl orthosilicate
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Molecular Weight

208.33 g/mol
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Physical Description

Ethyl silicate appears as a clear colorless liquid with a faint odor. Flash point 125 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a sharp, alcohol-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, alcohol-like odor.
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Boiling Point

336 °F at 760 mmHg (USCG, 1999), 168.8 °C, 168 °C, 336 °F
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Flash Point

99 °F (USCG, 1999), 99 °F, 125 °F (52 °C) (Open cup), 99 °F (Closed cup), 37 °CC, closed-cup, 37 °C c.c.
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Solubility

Reacts with water (NIOSH, 2023), Soluble in ether, Slightly soluble in benzene, Miscible with alcohol, Decomposes in water, Solubility in water: slowly hydrolyzes, Reacts
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Density

0.933 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.933 at 20 °C, Bulk density: 7.8 lbs/gal at 20 °C, Relative density (water = 1): 0.93, 0.93
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Vapor Density

7.22 (Air = 1), Relative vapor density (air = 1): 7.22
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Vapor Pressure

1 mmHg (NIOSH, 2023), 1.88 [mmHg], VP: 1.0 MM HG AT 20 °C, 1.88 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200, 1 mmHg
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Product Name

Tetraethyl orthosilicate

Color/Form

Colorless liquid, Water-white

CAS RN

78-10-4
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Record name Silicic acid (H4SiO4), tetraethyl ester
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Record name TETRAETHYL SILICATE
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Melting Point

-121.9 °F (USCG, 1999), -82.5 °C, -77 °C, -117 °F
Record name ETHYL SILICATE
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Synthesis routes and methods I

Procedure details

1,3-Propanediol (2.9 g, 38.0 mmol) is reacted with 3-isocyanatopropyltriethoxy silane (16.4 g, 76.0 mmol) and 0.2% dibutyltin dilaurate catalyst. The reaction is conducted under nitrogen at room temperature in a glass vessel with mechanical stirring. An exotherm occurs after 15 minutes and the reaction is complete after 2 hours as evidenced by infrared spectroscopy. The following TEOS macromer is obtained ##STR9## as a low viscosity liquid, MW 508.72, which is stable at room temperature.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Si(O-n-C3H7)4; Si(O—isoC3H7)4; Si(OC2H4OCH3)4; CH3Si(OCH3)3; CH2═CHSi(OCH3)3; CH3Si(OC2H4OCH3)3; ClCH2Si(OC2H5)3; CH2═CHSi(OC2H4OCH3)3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

CH3Si (OCH3)3; CH3Si(OC2H5)3; (C2H5O)3Si(OCH3); CH2═CHSi (OCH3)3; CH3(CH2═CH)Si (OCH3)2; CH2═CHSi (OC2H5)3; CH2═CHSi[ON═C(CH3)C2H5]3; CH3Si[ON═C(CH3)2]3; CH3Si[O—C(CH3)═CH2]3; methyltris (N-methylacetamido-silane); methyltris (cyclohexylaminosiloxane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(C2H5O)3Si(OCH3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CH3(CH2═CH)Si (OCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CH3Si[ON═C(CH3)2]3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
methyltris (N-methylacetamido-silane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
methyltris (cyclohexylaminosiloxane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

1.01 g tetraethylorthosilicate, 2.0 g deionized water, and 0.41 g germanium ethoxide were mixed together in a tared 23 mL Teflon liner. Then 0.42 g of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Strem Chemicals) was dissolved in the mixture. The Teflon container was then capped, sealed, and placed within an 23-mL steel Parr autoclave. The autoclave was allowed to remain at room temperature for 2 days during which time the TEOS and germanium ethoxide were allowed to hydrolyze. The Teflon cup was then removed from the autoclave and 0.13 g 50% HF was added and mixed to create a white viscous gel. The ethanol (formed from the hydrolysis of the TEOS and germanium oxide) and water were allowed to evaporate within a vented hood with flowing air over the course of 3-4 days. Sufficient water was added and mixed into the gel to bring the molar ratio H2O/(Si+Ge) to 7. The liner was then capped and placed within a Parr Steel autoclave reactor. The autoclave was then fixed in a rotating spit within an oven heated at 160° C. for 10 days. The solid products were recovered from the cooled reactor by vacuum filtration and washed with copious quantities of water.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Name
germanium ethoxide
Quantity
0.41 g
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
23 mL
Type
reactant
Reaction Step Four
Quantity
0.42 g
Type
reactant
Reaction Step Five
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
germanium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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